2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile
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Overview
Description
2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile is a chemical compound with the molecular formula C7H7N3. It is characterized by the presence of cyano groups and an amino group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile typically involves the reaction of methyl cyanoacetate with methylamine under controlled conditions. The reaction is carried out in a solvent-free environment at room temperature or with mild heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The cyano groups and amino group allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyanomethyl)(methyl)amino]-2-phenylacetonitrile
- 2-[Cyanomethyl(methyl)amino]acetonitrile
- [Methyl(cyanomethyl)aminomethylene]malononitrile
Uniqueness
2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H6N4 |
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Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-[[cyanomethyl(methyl)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C7H6N4/c1-11(3-2-8)6-7(4-9)5-10/h6H,3H2,1H3 |
InChI Key |
LADCLJWMEGUQMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)C=C(C#N)C#N |
Origin of Product |
United States |
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